molecular formula C20H31N3O2S B2947358 N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide CAS No. 1421509-21-8

N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2947358
CAS No.: 1421509-21-8
M. Wt: 377.55
InChI Key: AXXSQBYPCADCLQ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is a useful research compound. Its molecular formula is C20H31N3O2S and its molecular weight is 377.55. The purity is usually 95%.
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Biological Activity

N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H24N2O2S\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_2\text{S}
  • Molecular Weight : 320.45 g/mol
  • LogP : 3.5 (indicating moderate lipophilicity)
  • Solubility : Soluble in organic solvents, poorly soluble in water.

The biological activity of this compound has been linked to several mechanisms:

  • Receptor Binding : The compound may interact with various receptors, including dopamine and serotonin receptors, which are crucial for neurotransmission and mood regulation.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Cell Proliferation Modulation : Research indicates that this compound may influence cell proliferation in certain cancer cell lines, suggesting a role in cancer therapy.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies, highlighting its potential therapeutic applications:

Activity Type Details
Antimicrobial Activity Exhibits activity against specific bacterial strains, including Staphylococcus aureus and E. coli .
Anticancer Properties Demonstrated cytotoxic effects on cancer cell lines (e.g., MCF-7) through apoptosis induction .
Neurological Effects Potential anxiolytic effects observed in animal models, possibly linked to dopamine receptor modulation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Apoptotic assays confirmed that the mechanism involved mitochondrial dysfunction and caspase activation.

Study 3: Neurological Assessment

Behavioral tests in rodent models showed that administration of the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests. This suggests potential for further development as an anxiolytic agent.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2S/c1-25-19-7-5-17(6-8-19)9-10-21-20(24)23-13-4-14-26-16-18(23)15-22-11-2-3-12-22/h5-8,18H,2-4,9-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXSQBYPCADCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCCSCC2CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.